2-(4-bromonaphthalen-1-yl)-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide
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Overview
Description
2-(4-bromonaphthalen-1-yl)-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide is a synthetic organic compound that belongs to the class of hydrazides These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromonaphthalen-1-yl)-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide typically involves the condensation of 4-bromonaphthalene-1-carbaldehyde with 2-hydroxyacetophenone in the presence of hydrazine hydrate. The reaction is usually carried out in an ethanol solvent under reflux conditions. The resulting product is then purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromonaphthalen-1-yl)-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The hydrazide moiety can be reduced to form corresponding amines.
Substitution: The bromine atom in the naphthalene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Amines and hydrazines.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-bromonaphthalen-1-yl)-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets, such as enzymes or receptors. The presence of the bromonaphthalene and hydroxyphenyl groups suggests potential interactions with biological macromolecules, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromonaphthalen-1-yl)-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide
- 2-(4-bromonaphthalen-1-yl)-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]thiosemicarbazide
Uniqueness
The unique combination of the bromonaphthalene and hydroxyphenyl groups in 2-(4-bromonaphthalen-1-yl)-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various research and industrial applications.
Properties
Molecular Formula |
C20H17BrN2O2 |
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Molecular Weight |
397.3 g/mol |
IUPAC Name |
2-(4-bromonaphthalen-1-yl)-N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C20H17BrN2O2/c1-13(15-6-4-5-9-19(15)24)22-23-20(25)12-14-10-11-18(21)17-8-3-2-7-16(14)17/h2-11,24H,12H2,1H3,(H,23,25)/b22-13+ |
InChI Key |
YIYILRUJWOPAKY-LPYMAVHISA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CC1=CC=C(C2=CC=CC=C12)Br)/C3=CC=CC=C3O |
Canonical SMILES |
CC(=NNC(=O)CC1=CC=C(C2=CC=CC=C12)Br)C3=CC=CC=C3O |
Origin of Product |
United States |
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